molecular formula C12H16O4S B8391540 4-(benzenesulfonyl)butyl acetate

4-(benzenesulfonyl)butyl acetate

Cat. No.: B8391540
M. Wt: 256.32 g/mol
InChI Key: QCFPIXBKTSLDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzenesulfonyl)butyl acetate is a synthetic ester compound featuring a benzenesulfonyl group (–SO₂C₆H₅) attached to the butyl chain of an acetate moiety. Such modifications typically alter solubility, reactivity, and biological activity compared to simpler esters. The benzenesulfonyl group is known for enhancing thermal stability and influencing intermolecular interactions, which may affect crystallinity or functional applications .

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

4-(benzenesulfonyl)butyl acetate

InChI

InChI=1S/C12H16O4S/c1-11(13)16-9-5-6-10-17(14,15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

QCFPIXBKTSLDCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-benzenesulfonylbutylester typically involves the esterification reaction between acetic acid and 4-benzenesulfonylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

CH3COOH+C6H5SO2(CH2)4OHCH3COO(CH2)4SO2C6H5+H2O\text{CH}_3\text{COOH} + \text{C}_6\text{H}_5\text{SO}_2\text{(CH}_2\text{)}_4\text{OH} \rightarrow \text{CH}_3\text{COO(CH}_2\text{)}_4\text{SO}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C6​H5​SO2​(CH2​)4​OH→CH3​COO(CH2​)4​SO2​C6​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-benzenesulfonylbutylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)butyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and 4-benzenesulfonylbutanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Acetic acid and 4-benzenesulfonylbutanol.

    Reduction: 4-benzenesulfonylbutanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)butyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-benzenesulfonylbutylester depends on the specific application and the target molecule. In general, esters can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4-(benzenesulfonyl)butyl acetate to analogous butyl acetate derivatives described in the provided evidence. Key structural and functional differences are highlighted:

Butyl Acetate (C₆H₁₂O₂)

  • Properties :
    • Density: 0.8825 g/cm³ at 20°C .
    • Boiling point: 126°C .
    • Applications: Widely used as a solvent in coatings, adhesives, and pharmaceuticals due to its low toxicity and high volatility .
  • Contrast : Lacks functional groups for hydrogen bonding or enhanced polarity, unlike sulfonated or aromatic-substituted derivatives.

4-[(4-Oxoquinazolin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}butyl Acetate (C₁₇H₁₉N₅O₃)

  • Structure: Features a quinazolinone (antitumor pharmacophore) and triazolyl group.
  • Properties :
    • Crystal packing dominated by C–H⋯N/O hydrogen bonds forming 1D networks .
    • Dihedral angles between heterocycles: 67.22(7)°, suggesting steric hindrance .

4-(3-Oxobutyl)phenyl Acetate (C₁₂H₁₄O₃)

  • Structure : Phenyl group with a 3-oxobutyl chain.
  • Properties :
    • Purity: 96% .
  • Contrast : The ketone group (–CO–) in the substituent may increase reactivity in nucleophilic additions, whereas the sulfonyl group is more electron-withdrawing.

[4-(4-tert-Butylbenzoyl)phenyl] Acetate (C₁₉H₂₀O₃)

  • Structure : Combines a tert-butylbenzoyl and phenyl group.
  • Contrast : The tert-butyl group enhances hydrophobicity, while the sulfonyl group in the target compound would increase polarity.

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl Acetate (C₁₄H₁₈N₂O₃)

  • Structure : Contains a benzimidazole ring with a hydroxymethyl substituent.
  • Applications : Benzimidazole derivatives are explored for antimicrobial and antiviral uses .
  • Contrast : The hydroxymethyl group enables hydrogen bonding, whereas the sulfonyl group may enhance acidity or stabilize charge interactions.

Key Findings and Limitations

  • Structural Influence : The benzenesulfonyl group in 4-(benzenesulfonyl)butyl acetate is expected to increase polarity and thermal stability compared to analogs with alkyl or neutral aromatic substituents.
  • Data Gaps: No direct evidence on the target compound’s synthesis, crystallography, or bioactivity was found in the provided materials. Comparisons rely on structurally related esters.
  • Research Implications : Further studies should explore sulfonated esters for applications in drug delivery or materials science, leveraging their unique electronic and steric properties.

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